4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, has been reported . In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of β-enamine diketones with various N-mono-substituted hydrazines . This affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
Compounds structurally related to "4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride" have been investigated for their potential as SERMs. These compounds, including analogs with piperidine moieties, demonstrate estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. Such properties make them suitable for the treatment of conditions like osteoporosis and breast cancer without the adverse effects associated with traditional estrogen therapy (Palkowitz et al., 1997).
Anti-Acetylcholinesterase Activity
Piperidine derivatives, similar to the one , have shown significant anti-acetylcholinesterase (AChE) activity, which is pivotal in the treatment of neurodegenerative disorders such as Alzheimer's disease. The modification of the piperidine nitrogen atom, as seen in these compounds, enhances their activity, indicating the potential of such derivatives in developing new therapeutic agents (Sugimoto et al., 1990).
Serotonin Receptor Modulation
The role of serotonin receptors in cognitive and emotional regulation is well-documented. Compounds with piperidine structures have been studied for their ability to modulate serotonin receptors, offering insights into the treatment of psychiatric disorders such as depression and anxiety. Specifically, 5-HT4 receptor agonists and antagonists derived from piperidine analogs have shown promise in enhancing cognitive performance and treating cognitive dysfunctions (Fontana et al., 1997).
Energy Expenditure and Metabolic Effects
Research has also explored the impact of piperidine derivatives on metabolic rates and energy expenditure. Such studies contribute to the understanding of obesity and metabolic disorders, offering potential pathways for therapeutic intervention. For instance, compounds unrelated to amphetamine but structurally similar to piperidines have shown to increase energy expenditure and reduce body weight in animal models (Massicot et al., 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular function . For instance, some piperidine derivatives have been found to inhibit neuronal and glial γ-aminobutyric acid (GABA) uptake in vitro .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical processes, including the inhibition of gaba uptake .
Result of Action
Piperidine derivatives are known to have various pharmacological activities, including the inhibition of gaba uptake .
properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2.ClH/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)16-8-12(13,14)15;/h9,16H,4-8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIRTNVYUPFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365969-60-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2,2,2-trifluoroethyl)amino]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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